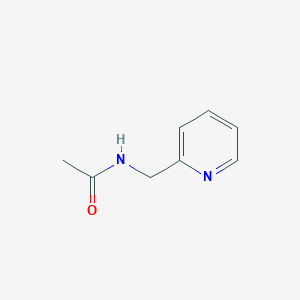

N-(pyridin-2-ylmethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(11)10-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOHAEBNFWGQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408160 | |

| Record name | N-(pyridin-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-18-8 | |

| Record name | N-(pyridin-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide on N-(pyridin-2-ylmethyl)acetamide: Physicochemical Properties, Coordination Dynamics, and Applications

Executive Summary

N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8) is a highly versatile bidentate ligand and critical pharmacophore utilized extensively in coordination chemistry and rational drug design [1]. Structurally characterized by a pyridine ring linked via a methylene bridge to an acetamide moiety, this compound offers unique spatial and electronic properties. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic coordination behavior with transition metals, and its expanding role in the development of targeted enzyme inhibitors.

Physicochemical Profiling and Molecular Descriptors

Understanding the physical and computational properties of N-(pyridin-2-ylmethyl)acetamide is foundational for predicting its behavior in both biological assays and synthetic environments. The molecule's moderate lipophilicity and low molecular weight make it an ideal candidate for fragment-based drug discovery (FBDD).

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, which dictate its solubility, membrane permeability, and binding kinetics [1].

| Property | Value | Mechanistic Implication |

| CAS Number | 58481-18-8 | Unique chemical identifier. |

| Molecular Formula | C₈H₁₀N₂O | Indicates a high degree of heteroatom functionalization. |

| Molecular Weight | 150.18 g/mol | Ideal for fragment-based drug design (MW < 300). |

| Exact Mass | 150.079313 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation. |

| LogP (Predicted) | ~0.72 | Moderate lipophilicity; ensures aqueous solubility while maintaining membrane permeability. |

| TPSA | 41.99 Ų | Excellent predictor for intracellular target engagement and oral bioavailability. |

| Hydrogen Bond Donors | 1 | The amide N-H acts as a critical donor in receptor active sites. |

| Hydrogen Bond Acceptors | 2 | The pyridine N and carbonyl O serve as primary coordination/acceptor sites. |

| Rotatable Bonds | 2 | Provides conformational flexibility to adapt to varying metal geometries. |

Coordination Dynamics & Mechanistic Causality

The structural architecture of N-(pyridin-2-ylmethyl)acetamide allows it to act as a potent chelating agent. The causality behind its coordination behavior lies in the electronic nature of its two primary binding sites: the pyridine nitrogen (a soft/borderline donor) and the amide group (an oxygen/nitrogen donor depending on pH) [3].

pH-Dependent Binding Modes

-

Neutral Conditions (N,O-Coordination): In a neutral solvent system, the ligand typically coordinates to transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺) via the pyridine nitrogen and the carbonyl oxygen. The amide nitrogen remains protonated, and the resulting complex maintains a weaker ligand field.

-

Basic Conditions (N,N-Coordination): Upon the introduction of a strong base, the amide nitrogen is deprotonated. The coordination sphere shifts from the carbonyl oxygen to the now-anionic amide nitrogen. This N,N-coordination creates a significantly stronger ligand field, altering the spin state and redox potential of the metal center [3].

Mechanistic pathway of pH-dependent metal coordination by N-(pyridin-2-ylmethyl)acetamide.

Self-Validating Experimental Protocols: Metal Complex Synthesis

To ensure the scientific integrity and reproducibility of coordination complexes derived from N-(pyridin-2-ylmethyl)acetamide, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol: Synthesis of[Cu(L)₂]²⁺ Complexes

Rationale: Ethanol is selected as the solvent because it provides optimal solubility for both the organic ligand and the inorganic copper(II) chloride precursor, while its moderate boiling point allows for controlled thermal activation and subsequent crystallization.

Step-by-Step Methodology:

-

Ligand Solvation: Dissolve 2.0 mmol of N-(pyridin-2-ylmethyl)acetamide in 20 mL of absolute ethanol. Stir at room temperature until optical clarity is achieved.

-

Validation Checkpoint: Ensure no particulate matter remains; incomplete solvation will lead to heterogeneous nucleation.

-

-

Metal Salt Addition: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of ethanol. Add this solution dropwise to the ligand solution over 15 minutes under continuous magnetic stirring.

-

Causality: Dropwise addition prevents localized supersaturation, ensuring the thermodynamic 1:2 (Metal:Ligand) complex forms rather than kinetic oligomers.

-

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 60°C) for 2 hours to overcome the activation energy barrier for complete chelation.

-

Crystallization: Filter the hot solution to remove trace impurities. Allow the filtrate to evaporate slowly at room temperature over 48-72 hours.

-

Spectroscopic Validation: Isolate the resulting crystals and perform FT-IR spectroscopy.

-

Self-Validation Metric: Analyze the carbonyl stretching frequency (νC=O). A shift from ~1650 cm⁻¹ (free ligand) to a lower wavenumber (e.g., ~1610 cm⁻¹) confirms successful N,O-coordination. If the N-H stretch (~3300 cm⁻¹) disappears under basic synthesis conditions, it confirms deprotonated N,N-coordination.

-

Self-validating experimental workflow for the synthesis of transition metal complexes.

Pharmacological Relevance and Drug Development

Beyond inorganic chemistry, N-(pyridin-2-ylmethyl)acetamide and its halogenated derivatives (such as 2-chloro-N-(pyridin-2-ylmethyl)acetamide [4]) are critical intermediates in medicinal chemistry.

Enzyme Inhibition

Derivatives of this scaffold have demonstrated potent biological activity against critical steroidogenic enzymes. Specifically, complex derivatives utilizing this structural backbone have been evaluated as inhibitors of 17beta-estradiol 17-dehydrogenase (EC 1.1.1.62) [2]. This enzyme is responsible for oxidizing or reducing the hydroxy/keto group on C17 of estrogens and androgens, thereby regulating their biological potency. The pyridine ring allows for π-π stacking within the enzyme's hydrophobic pocket, while the acetamide moiety engages in critical hydrogen bonding with the active site residues, effectively stalling steroidogenesis.

Receptor Antagonism

Furthermore, the scaffold is heavily utilized in the synthesis of orexin receptor antagonists. The modularity of the acetamide group allows for rapid derivatization via cross-coupling reactions, enabling medicinal chemists to fine-tune the pharmacokinetic properties (such as half-life and blood-brain barrier penetration) of the resulting drug candidates.

References

- ChemScene. "58481-18-8 | N-(Pyridin-2-ylmethyl)acetamide".

- BRENDA Enzyme Database. "Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase and Organism(s) Homo sapiens".

- ResearchGate. "Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands".

- CymitQuimica. "2-Chloro-n-(pyridin-2-ylmethyl)acetamide hydrochloride".

An In-Depth Technical Guide to the Synthesis and Analysis of N-(pyridin-2-ylmethyl)acetamide

This guide provides a comprehensive technical overview of N-(pyridin-2-ylmethyl)acetamide, a pyridine derivative of interest to researchers in medicinal chemistry and drug development. The document details a robust synthetic protocol, outlines its structural features, and presents a multi-faceted analytical workflow for its characterization. This guide is intended for professionals in the scientific community, offering both foundational knowledge and practical, field-proven insights into the handling and analysis of this compound.

Introduction and Scientific Context

N-(pyridin-2-ylmethyl)acetamide belongs to the broad class of N-substituted acetamides, which are prevalent structural motifs in a wide array of biologically active compounds. The pyridine ring, a key feature of this molecule, is a well-established pharmacophore known for its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The strategic combination of the pyridine nucleus with an acetamide side chain presents a versatile scaffold for further chemical modification and exploration of its therapeutic potential.

Accurate synthesis and rigorous analytical characterization are the cornerstones of reliable and reproducible research. This guide emphasizes a self-validating system of protocols, where the causality behind experimental choices is explained, ensuring that researchers can not only replicate the methods but also understand the underlying chemical principles.

Chemical Structure and Properties

N-(pyridin-2-ylmethyl)acetamide possesses the chemical formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol .[1] The structure features a central amide linkage connecting an acetyl group to a pyridin-2-ylmethyl moiety.

Molecular Structure of N-(pyridin-2-ylmethyl)acetamide

Caption: Chemical structure of N-(pyridin-2-ylmethyl)acetamide.

Synthesis of N-(pyridin-2-ylmethyl)acetamide

A reliable and high-yielding method for the synthesis of N-(pyridin-2-ylmethyl)acetamide is the N-acylation of 2-aminomethylpyridine with acetic anhydride.[2] This reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Rationale

The lone pair of electrons on the primary amine nitrogen of 2-aminomethylpyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group to yield the final amide product. The reaction is typically carried out with an excess of acetic anhydride which can also act as the solvent. Gentle heating is employed to increase the reaction rate.

Experimental Protocol: Synthesis

Materials and Equipment:

-

2-aminomethylpyridine

-

Acetic anhydride

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Büchner funnel and flask

-

Vacuum pump

-

Standard laboratory glassware

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of N-(pyridin-2-ylmethyl)acetamide.

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-aminomethylpyridine.

-

In a well-ventilated fume hood, add an excess of acetic anhydride (e.g., 2.5 equivalents) to the flask.[2]

-

Attach a condenser and heat the mixture to approximately 70°C with stirring for 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.[2]

-

Slowly add diethyl ether to the cooled mixture with stirring to induce crystallization. The product should precipitate as a solid.[2]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[2]

-

Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the product in vacuo to obtain N-(pyridin-2-ylmethyl)acetamide.

Analytical Characterization Workflow

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized N-(pyridin-2-ylmethyl)acetamide.

Analytical Workflow

Caption: A comprehensive analytical workflow for the characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The following data, based on the closely related analogue N-(4-methylpyridin-2-yl)acetamide, provides expected chemical shifts.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | Pyridine H-6 |

| ~7.7 | t | 1H | Pyridine H-4 |

| ~7.2 | d | 1H | Pyridine H-3 |

| ~7.2 | t | 1H | Pyridine H-5 |

| ~4.5 | d | 2H | -CH₂- |

| ~2.0 | s | 3H | Acetyl-CH₃ |

| ~8.3 | br s | 1H | -NH- |

Note: Predicted values are based on standard NMR principles and data from similar compounds. Actual values may vary slightly. A study on a related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, reported experimental shifts for the -CH₂- protons at ~4.5 ppm and the amide proton (-NHCH₂-) at ~10.5 ppm in DMSO-d₆, which aligns with these predictions.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C=O (Amide) |

| ~158.0 | Pyridine C-2 |

| ~149.0 | Pyridine C-6 |

| ~137.0 | Pyridine C-4 |

| ~122.0 | Pyridine C-5 |

| ~121.0 | Pyridine C-3 |

| ~45.0 | -CH₂- |

| ~23.0 | Acetyl-CH₃ |

Note: Predicted values are based on standard NMR principles and data from similar compounds.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the dried product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

-

Analysis: Assign the chemical shifts to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~3050 | C-H Stretch | Aromatic (Pyridine) |

| ~2950 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| ~1650 | C=O Stretch (Amide I) | Amide |

| ~1590 | C=C and C=N Stretch | Pyridine Ring |

| ~1540 | N-H Bend (Amide II) | Amide |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

Experimental Protocol: ATR-FTIR Analysis

-

Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to subtract atmospheric contributions.[4]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[4]

-

Spectrum Acquisition: Record the sample spectrum. The IR beam will penetrate a short distance into the sample, and the sample will absorb energy at frequencies corresponding to its molecular vibrations.[4]

-

Analysis: Identify the characteristic absorption bands and assign them to the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and providing structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z | Ion Structure/Fragment | Description |

| 150 | [C₈H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 107 | [M - CH₃CO]⁺ | Loss of the acetyl group |

| 92 | [C₅H₄N-CH₂]⁺ | Pyridin-2-ylmethyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Note: This fragmentation pattern is predicted based on the analysis of the similar compound N-(4-methylpyridin-2-yl)acetamide and general principles of mass spectrometry.[4]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or dichloromethane.[4]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which is maintained at a high temperature (e.g., 250°C).

-

Chromatographic Separation: The compound will travel through the GC column (e.g., a DB-5ms column) and be separated from any impurities.[5]

-

Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV) and the resulting fragments are separated based on their mass-to-charge ratio.[5]

-

Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of the synthesized compound and for quantitative analysis.

Table 5: Exemplary HPLC-UV Method Parameters

| Parameter | Value |

| Chromatographic Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection Wavelength | ~254 nm |

Note: This is a starting point, and the method may require optimization for specific instrumentation and purity requirements.

Experimental Protocol: HPLC-UV Purity Analysis

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Prepare a solution of the synthesized compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

-

Injection and Analysis: Inject the sample solution and record the chromatogram.

-

Purity Calculation: Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and comprehensive analysis of N-(pyridin-2-ylmethyl)acetamide. By following the outlined protocols and understanding the rationale behind the analytical techniques, researchers can ensure the production of a well-characterized compound, which is fundamental for the integrity and reproducibility of subsequent scientific investigations. The provided spectroscopic and chromatographic data, while partially based on a close structural analogue, offer a reliable reference for the successful identification and purity assessment of N-(pyridin-2-ylmethyl)acetamide.

References

-

El-Gamil, M. M., Zaky, R. R., & El-Reash, Y. G. A. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Scientific Reports, 14(1), 13578. [Link]

-

SIELC Technologies (2018). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

N-(pyridin-2-ylmethyl)acetamide (CAS 58481-18-8): A Comprehensive Technical Guide on Synthesis, Coordination Chemistry, and Medicinal Applications

Executive Summary N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8) is a highly versatile bifunctional building block that bridges the gap between inorganic coordination chemistry and advanced drug discovery. Featuring a pyridine ring tethered to an acetamide moiety, this compound serves as a potent bidentate ligand for transition metals and a privileged pharmacophore in central nervous system (CNS) and endocrine therapeutics. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, causality-driven analysis of its physicochemical properties, rational synthesis, and field-proven applications.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of N-(pyridin-2-ylmethyl)acetamide is critical for predicting its behavior in both synthetic workflows and biological systems[1][2]. The molecule's balanced lipophilicity and polar surface area make it an ideal candidate for crossing biological membranes, while its hydrogen-bonding capacity dictates its efficacy as a ligand[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Relevance |

| CAS Number | 58481-18-8 | Unique chemical identifier for regulatory and procurement tracking[1]. |

| Molecular Formula | C₈H₁₀N₂O | Defines the stoichiometric mass (150.18 g/mol ) for precise molar calculations[1]. |

| SMILES | CC(NCC1=NC=CC=C1)=O | Encodes 2D structural topology for computational docking and QSAR modeling[1]. |

| TPSA | 41.99 Ų | Optimal for high membrane permeability and blood-brain barrier (BBB) crossing[1]. |

| LogP | 0.7177 | Balanced lipophilicity, ideal for oral bioavailability and aqueous solubility[1]. |

| H-Bond Donors/Acceptors | 1 / 2 | Facilitates active site docking in enzymes and bidentate metal coordination[1]. |

Rational Synthesis & Validation Protocol

The synthesis of N-(pyridin-2-ylmethyl)acetamide relies on the nucleophilic acyl substitution of 2-(aminomethyl)pyridine. The following protocol is designed as a self-validating system , ensuring high yield and purity by controlling the thermodynamics and kinetics of the reaction.

Step-by-Step Methodology

Reagents: 2-(aminomethyl)pyridine (1.0 eq), Acetic anhydride (1.1 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM).

-

Initiation & Solvation: Dissolve 2-(aminomethyl)pyridine and triethylamine in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the reaction vessel to 0°C using an ice bath.

-

Causality: DCM provides a non-polar, aprotic environment that solubilizes the reagents without participating in hydrogen bonding. Cooling to 0°C suppresses the kinetic energy of the system, preventing the formation of di-acylated side products and controlling the exothermic nature of the subsequent addition.

-

-

Acylation: Add acetic anhydride dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Causality: Dropwise addition prevents localized heating (hot spots) that could degrade the starting material. The slow warming ensures complete conversion by providing the necessary activation energy for the nucleophilic attack of the primary amine on the carbonyl carbon.

-

-

Quenching & Phase Separation: Quench the reaction by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer twice with Ethyl Acetate (EtOAc).

-

Causality: NaHCO₃ neutralizes the acetic acid byproduct. This is a critical step: failing to neutralize the acid would protonate the pyridine nitrogen (pKa ~5.2), causing the target product to partition into the aqueous phase and drastically reducing the yield.

-

-

Drying & Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: Brine removes residual water from the organic phase via osmotic pressure, while Na₂SO₄ chemically binds trace moisture, preventing hydrolysis of the amide bond during concentration.

-

-

Analytical Validation (Quality Control):

-

Causality: A protocol is only as good as its validation. Confirm the structure via ¹H-NMR (CDCl₃): Look for the characteristic singlet of the acetyl methyl group at ~2.0 ppm and the broad singlet of the amide N-H at ~8.3 ppm. Validate the mass via LC-MS, expecting a dominant [M+H]⁺ peak at m/z 151.08.

-

Workflow for the rational synthesis and analytical validation of N-(pyridin-2-ylmethyl)acetamide.

Coordination Chemistry & Ligand Dynamics

In inorganic and materials chemistry, N-(pyridin-2-ylmethyl)acetamide serves as a highly effective bidentate ligand[3][4]. The molecular architecture provides two distinct coordination sites: the sp²-hybridized nitrogen of the pyridine ring and the carbonyl oxygen (or deprotonated nitrogen) of the acetamide group[4].

When introduced to divalent transition metals such as Cu(II), Ni(II), Co(II), or Zn(II), the compound forms robust chelate complexes[3]. The causality behind this strong binding is the thermodynamic chelate effect . The formation of a five- or six-membered chelate ring significantly lowers the free energy of the complex compared to monodentate alternatives, increasing entropy by displacing multiple solvent molecules from the metal center. These complexes often adopt square planar or octahedral geometries and have been investigated for their downstream biological activities, including enhanced antimicrobial efficacy against Staphylococcus aureus and E. coli[3][5].

Medicinal Chemistry & Enzymatic Modulation

The structural properties of N-(pyridin-2-ylmethyl)acetamide make it a highly sought-after pharmacophore in modern drug discovery.

17β-estradiol 17-dehydrogenase Inhibition

In the realm of endocrinology and oncology, this compound has been identified as a potent inhibitor of 17β-estradiol 17-dehydrogenase (EC 1.1.1.62) [6][7]. This bifunctional enzyme is a critical node in steroidogenesis, catalyzing the NAD(P)⁺-dependent oxidation/reduction of the C17 hydroxy/keto group of estrogens and androgens[7][8]. High-throughput screening data indicates that at a concentration of 0.01 mM, this compound achieves an 82% inhibition of the enzyme[6].

Mechanistic Causality: The pyridine ring likely engages in π-π stacking with aromatic residues in the enzyme's active site, while the acetamide group acts as a hydrogen bond donor/acceptor, mimicking the steroidal D-ring interactions. This targeted inhibition is highly relevant for developing non-steroidal therapeutics for hormone-responsive pathologies such as endometriosis and breast cancer.

Orexin Receptor Antagonists

Beyond peripheral enzymology, the compound's scaffold is heavily utilized in CNS drug design. Specifically, the N-(pyridin-2-ylmethyl)acetamide moiety is a core structural feature in patented sulfonylamino-acetic acid derivatives developed as orexin receptor antagonists [9][10].

Mechanistic Causality: The rationale behind selecting this specific building block lies in its physicochemical profile. A TPSA of 41.99 Ų and a LogP of ~0.72[1] place it perfectly within the Lipinski and Veber rules for optimal blood-brain barrier (BBB) penetration. By incorporating this moiety, medicinal chemists can enhance the binding affinity to orexin receptors while maintaining the necessary pharmacokinetic properties to modulate sleep-wake cycles effectively[9].

Logical pathways of N-(pyridin-2-ylmethyl)acetamide in coordination and medicinal chemistry.

Conclusion

N-(pyridin-2-ylmethyl)acetamide (CAS 58481-18-8) transcends its role as a simple organic building block. Through its precise physicochemical balance and bidentate coordination capabilities, it acts as a linchpin in both the synthesis of advanced transition metal complexes and the development of targeted therapeutics. By understanding the causality behind its reactivity and binding dynamics, researchers can fully leverage this compound to drive innovations in materials science and pharmacology.

References

-

BRENDA Enzyme Database. "Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase." BRENDA Comprehensive Enzyme Information System.[Link]

-

European Patent Office. "Patent 1554239: SULFONYLAMINO-ACETIC ACID DERIVATIVES AND THEIR USE AS OREXIN RECEPTOR ANTAGONISTS." EPO Publication Server.[Link]

-

Digital Repository, University of Baghdad. "Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 2-hydroxy-N-pyridin-2-yl methyl-acetamide." UoBaghdad Digital Repository.[Link]

-

ResearchGate. "Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands." ResearchGate Publications.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. keyorganics.net [keyorganics.net]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase and Organism(s) Homo sapiens and UniProt Accession P56937 - BRENDA Enzyme Database [brenda-enzymes.org]

- 7. brenda-enzymes.org [brenda-enzymes.org]

- 8. Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase - BRENDA Enzyme Database [brenda-enzymes.org]

- 9. SULFONYLAMINO-ACETIC ACID DERIVATIVES AND THEIR USE AS OREXIN RECEPTOR ANTAGONISTS - Patent 1554239 [data.epo.org]

- 10. SULFONYLAMINO-ACETIC ACID DERIVATIVES AND THEIR USE AS OREXIN RECEPTOR ANTAGONISTS - Patent 1554239 [data.epo.org]

N-(pyridin-2-ylmethyl)acetamide: Synthesis, Characterization, and Applications in Drug Development

Introduction

N-(pyridin-2-ylmethyl)acetamide is a highly versatile bidentate ligand and a critical intermediate in both coordination chemistry and pharmaceutical synthesis[1]. Featuring a pyridine ring tethered to an acetamide moiety via a flexible methylene bridge[2], this compound is uniquely positioned to form stable chelate complexes with transition metals[3]. In medicinal chemistry, its structural motif is heavily utilized to interact with complex biological targets via hydrogen bonding and π-π stacking, making it a privileged scaffold in drug discovery[4].

Physicochemical Properties

A fundamental understanding of the compound's physical and structural parameters is necessary for downstream synthetic planning and analytical validation.

| Property | Value |

| IUPAC Name | N-(pyridin-2-ylmethyl)acetamide |

| CAS Number | 58481-18-8 |

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| SMILES String | O=C(C)NCC1=NC=CC=C1 |

| Appearance | Solid / Crystalline powder |

Synthesis Methodology and Mechanistic Insights

The synthesis of N-(pyridin-2-ylmethyl)acetamide is classically achieved via the selective N-acetylation of 2-(aminomethyl)pyridine (also known as 2-picolylamine). The following protocol is designed as a self-validating system, ensuring high yield and purity through mechanistic control.

Step-by-Step Protocol

-

Reagent Preparation & Cooling : Dissolve 1.0 equivalent of 2-(aminomethyl)pyridine in anhydrous dichloromethane (DCM). Cool the reaction flask to 0 °C using an ice bath.

-

Causality: DCM provides an aprotic environment that readily solubilizes both the polar amine and the acylating agent. Cooling to 0 °C is critical to control the exothermic nature of the nucleophilic acyl substitution, preventing the formation of unwanted diacylated byproducts.

-

-

Base Addition : Add 1.2 equivalents of triethylamine (TEA) to the chilled solution.

-

Causality: TEA serves as a non-nucleophilic acid scavenger. As the reaction proceeds, acetic acid (or HCl, if using acetyl chloride) is generated as a byproduct. Without TEA, this byproduct would protonate the unreacted 2-(aminomethyl)pyridine, rendering it non-nucleophilic and stalling the reaction prematurely.

-

-

Acylation : Introduce 1.1 equivalents of acetic anhydride dropwise. Stir the mixture and allow it to gradually warm to room temperature over 4 hours.

-

Self-Validating System: The reaction progress is monitored via Thin Layer Chromatography (TLC) using a 5% MeOH in DCM solvent system. The protocol validates itself: the complete disappearance of the primary amine spot (which stains positive/purple with a ninhydrin dip) and the emergence of a new, UV-active product spot confirms successful and complete conversion.

-

-

Workup & Isolation : Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: The mildly basic NaHCO₃ wash neutralizes any residual acetic acid and partitions TEA-hydrochloride salts into the aqueous layer, leaving the highly pure target amide in the organic phase.

-

Workflow for the controlled synthesis of N-(pyridin-2-ylmethyl)acetamide.

Analytical Characterization

To ensure high scientific integrity, the synthesized compound must be characterized using orthogonal analytical techniques. The spectral data below aligns with standard characterizations of structurally similar pyridine-amide ligands[3][5].

| Technique | Key Signals / Wavenumbers | Structural Assignment & Causality |

| ¹H NMR | δ 8.52 (d, 1H) | Pyridine Py-H6 : Downfield shifted due to the strong deshielding effect of the adjacent electronegative pyridine nitrogen. |

| ¹H NMR | δ 7.65 (td, 1H) | Pyridine Py-H4 : Characteristic triplet-of-doublets splitting of the para-like proton on the pyridine ring. |

| ¹H NMR | δ 6.70 (br s, 1H) | Amide N-H : Broadened due to the quadrupolar relaxation of the nitrogen-14 nucleus and intermolecular hydrogen bonding. |

| ¹H NMR | δ 4.50 (d, 2H) | Methylene (-CH₂-) : Appears as a doublet due to scalar coupling with the adjacent amide N-H proton. |

| ¹H NMR | δ 2.05 (s, 3H) | Acetyl (-CH₃) : Sharp singlet corresponding to the newly introduced acetyl methyl group. |

| FT-IR | ~3290 cm⁻¹ | Amide A : Characteristic N-H stretching vibration. |

| FT-IR | ~1655 cm⁻¹ | Amide I : Strong C=O stretching vibration, confirming the presence of the carbonyl group. |

| FT-IR | ~1540 cm⁻¹ | Amide II : Combined N-H bending and C-N stretching. |

Applications in Drug Development and Catalysis

Coordination Chemistry and Catalysis

N-(pyridin-2-ylmethyl)acetamide acts as an exceptionally versatile N,O- or N,N-bidentate ligand. The flexible methylene bridge allows the molecule to adopt optimal bite angles for chelating transition metals. Mononuclear zinc(II) complexes utilizing N-(pyridin-2-ylmethyl)acetamide derivatives have been extensively synthesized and studied to understand intramolecular amide methanolysis reactivity, providing critical insights into the mechanisms of metalloenzymes[5].

Pharmaceutical Target: Orexin Receptor Antagonism

The N-pyridin-2-ylmethyl structural motif is a core pharmacophore in the design of sulfonylamino-acetic acid derivatives. These highly specific compounds function as orexin receptor antagonists, which are actively developed and patented for the therapeutic treatment of sleep disorders, including insomnia[4].

Pharmaceutical Target: Enzyme Inhibition (17β-HSD1)

Derivatives of this compound have been identified as potent inhibitors of 17β-estradiol 17-dehydrogenase (EC 1.1.1.62)[6]. This enzyme is responsible for reducing the weak estrogen, estrone, into the highly potent 17β-estradiol. Because 17β-estradiol drives cellular proliferation in hormone-dependent tissues, inhibiting this enzyme with N-(pyridin-2-ylmethyl)acetamide derivatives is a major therapeutic strategy for treating breast cancer and endometriosis[6].

Mechanism of 17β-HSD1 inhibition by N-(pyridin-2-ylmethyl)acetamide derivatives.

References

-

Title: SULFONYLAMINO-ACETIC ACID DERIVATIVES AND THEIR USE AS OREXIN RECEPTOR ANTAGONISTS - Patent 1554239 Source: epo.org URL: [Link]

-

Title: Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase Source: brenda-enzymes.org URL: [Link]

-

Title: Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 2-hydroxy-N-pyridin-2-yl methyl-acetamide Source: uobaghdad.edu.iq URL: [Link]

-

Title: Influence of the Chelate Ligand Structure on the Amide Methanolysis Reactivity of Mononuclear Zinc Complexes Source: researchgate.net URL: [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. N-(Pyridin-2-ylmethyl)acetamide hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. SULFONYLAMINO-ACETIC ACID DERIVATIVES AND THEIR USE AS OREXIN RECEPTOR ANTAGONISTS - Patent 1554239 [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase - BRENDA Enzyme Database [brenda-enzymes.org]

The Pharmacological Versatility of the N-(pyridin-2-ylmethyl)acetamide Scaffold: From Metallo-Pharmacology to Epigenetic Modulation

Executive Summary

In contemporary drug discovery, the identification of privileged scaffolds—molecular frameworks capable of binding to diverse biological targets—is paramount. N-(pyridin-2-ylmethyl)acetamide (N-PMA) and its derivatives represent a highly versatile class of pharmacophores. Structurally, the combination of a pyridine ring and an acetamide linker provides a dense array of hydrogen-bond donors/acceptors and optimal geometry for transition metal chelation.

This technical whitepaper explores the multifaceted biological activities of the N-PMA scaffold, detailing its role in transition metal complexation for antimicrobial applications, its function as a competitive inhibitor in epigenetic regulation (p300/CBP Histone Acetyltransferases), its modulation of endocrine pathways (17β-HSD1), and its potential in antimalarial therapeutics.

Metallo-Pharmacology: Antimicrobial Metal Complexes

The structural topology of N-PMA derivatives, such as 2-hydroxy-N-pyridin-2-ylmethyl-acetamide, makes them excellent bidentate or tridentate ligands. The nitrogen atom of the pyridine ring and the oxygen/nitrogen of the acetamide group readily coordinate with divalent and trivalent transition metals (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Cr³⁺)[1].

Mechanism of Antimicrobial Action

The biological activity of these metal complexes is significantly higher than that of the free ligand. This phenomenon is explained by Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability . Chelation reduces the polarity of the metal ion by sharing its positive charge with the donor groups of the N-PMA ligand. This increases the lipophilicity of the central metal atom, facilitating its penetration through the lipid layer of bacterial cell membranes. Once inside, the complexes disrupt microbial metallo-homeostasis, denature essential proteins, and induce oxidative stress, showing marked efficacy against pathogens like Staphylococcus aureus and Escherichia coli [1].

Experimental Protocol: Synthesis and MIC Determination of N-PMA Metal Complexes

To ensure reproducibility and self-validation, the following protocol integrates orthogonal verification steps.

Phase 1: Ligand and Complex Synthesis

-

Ligand Preparation: React 2-(aminomethyl)pyridine with chloroacetic acid (1:1 molar ratio) in absolute ethanol under reflux for 4 hours. Causality: The primary amine acts as a nucleophile, displacing the chloride to form 2-hydroxy-N-pyridin-2-ylmethyl-acetamide.

-

Metal Complexation: Dissolve the synthesized ligand in hot ethanol. Add a stoichiometric amount (typically 2:1 ligand-to-metal ratio to favor octahedral geometry) of the desired metal salt (e.g., CuCl₂·2H₂O). Adjust pH to ~7.5 using dilute NaOH to deprotonate the ligand, facilitating coordination.

-

Validation: Isolate the precipitate, wash, and dry. Confirm the structure using FTIR (shift in C=O and C=N stretching frequencies indicates coordination) and Atomic Absorption Spectroscopy (AAS) to verify metal content.

Phase 2: Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Preparation: Standardize S. aureus (ATCC 25923) suspension to 0.5 McFarland standard (1.5 × 10⁸ CFU/mL) in Mueller-Hinton Broth (MHB).

-

Compound Dilution: Dissolve the metal complex in DMSO (maximum final assay concentration <1% to prevent solvent toxicity). Perform serial two-fold dilutions in a 96-well plate. Causality: DMSO is required due to the high lipophilicity of the chelated complexes.

-

Incubation & Readout: Add the bacterial suspension to each well. Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution and incubate for 2 hours.

-

Validation: The transition from blue (resazurin) to pink (resorufin) indicates bacterial viability. The MIC is the lowest concentration remaining blue. Always include a free-ligand control and a standard antibiotic (e.g., Ciprofloxacin) to validate assay sensitivity.

Epigenetic Modulation: p300/CBP Histone Acetyltransferase Inhibition

Beyond metal chelation, the N-PMA moiety serves as a critical anchoring group in complex organic inhibitors. Specifically, spirocyclic derivatives containing the N-(pyridin-2-ylmethyl)acetamide group have been identified as potent inhibitors of the paralog Histone Acetyltransferases (HATs) p300 and CBP [3].

Mechanism of Action

p300/CBP catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histones, leading to chromatin relaxation and transcriptional activation of oncogenes. N-PMA-based spirocyclic inhibitors competitively bind to the HAT catalytic domain. The pyridine ring engages in critical hydrogen bonding and π-π stacking interactions within the acetyl-CoA binding pocket, effectively blocking substrate entry and halting aberrant gene transcription associated with prostate, liver, and breast cancers [3].

Mechanism of p300/CBP HAT inhibition by N-PMA derivatives blocking chromatin relaxation.

Experimental Protocol: In Vitro p300 HAT Fluorometric Assay

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 8.0, 0.1 mM EDTA, 0.01% Triton X-100). Causality: Triton X-100 prevents non-specific aggregation of the lipophilic N-PMA inhibitors.

-

Enzyme-Inhibitor Pre-incubation: Incubate recombinant p300 HAT domain (10 nM) with varying concentrations of the N-PMA derivative for 30 minutes at room temperature. Causality: Pre-incubation allows the system to reach steady-state binding equilibrium before the reaction begins.

-

Reaction Initiation: Add Acetyl-CoA (at its Km value of ~5 µM) and a synthetic histone H3 peptide substrate. Causality: Keeping Acetyl-CoA at Km ensures the assay is highly sensitive to competitive inhibitors.

-

Detection: After 30 minutes, quench the reaction with isopropanol and add ThioGlo-1 (a thiol-reactive fluorophore). ThioGlo-1 reacts with the Coenzyme A (CoA-SH) byproduct generated during acetylation. Measure fluorescence (Ex 380 nm / Em 510 nm) to calculate the IC₅₀.

Endocrine Regulation: 17β-HSD1 Inhibition

The N-PMA scaffold is also utilized in the design of steroidal and non-steroidal inhibitors targeting 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) (EC 1.1.1.62) [2].

Mechanism of Action

17β-HSD1 is a critical enzyme in steroidogenesis, responsible for the NADPH-dependent reduction of the weak estrogen, estrone (E1), into the highly potent 17β-estradiol (E2). Overexpression of E2 drives the proliferation of estrogen-dependent pathologies, such as breast cancer and endometriosis. Derivatives like 2-[2-ethyl-3-hydroxy-17-oxoestra-1(10),2,4-trien-16-yl]-N-(pyridin-3/2-ylmethyl)acetamide act as potent, active-site-directed inhibitors. The N-PMA tail extends into the cofactor-binding cleft, stabilizing the inhibitor complex and preventing E1 reduction [2].

Steroidogenesis modulation: N-PMA derivatives block 17β-HSD1, preventing estradiol synthesis.

Antimalarial Potential: MTIP-MyoA Disruption

Emerging structural biology studies have identified N-PMA derivatives as probes for antimalarial drug discovery. The invasion of host cells by Plasmodium parasites relies on a macromolecular motor complex called the glideosome. A critical interaction within this complex occurs between the Myosin Tail Interacting Protein (MTIP) and Myosin A (MyoA).

Crystallographic studies have demonstrated that N-PMA derivatives (e.g., 2-(5-benzo[1,3]dioxol-5-yl-isoxazol-3-yl)-N-pyridin-2-ylmethyl-acetamide) can bind to the MTIP domains. By occupying these allosteric or interfacial pockets, the N-PMA scaffold disrupts the flexibility and compact conformation of MTIP required for functional MyoA engagement, thereby paralyzing the parasite and preventing host cell invasion [4].

Summary of Pharmacological Targets

The following table synthesizes the quantitative and qualitative data regarding the biological applications of the N-PMA scaffold across different therapeutic areas.

| Target / Application | Mechanism of Action | N-PMA Derivative / Complex Type | Primary Disease Relevance |

| Bacterial Pathogens (S. aureus, E. coli) | Disruption of metal homeostasis & membrane permeation via chelation. | Transition Metal Complexes (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Bacterial Infections [1] |

| p300/CBP HAT | Competitive inhibition at the Acetyl-CoA binding pocket. | Spirocyclic N-PMA small molecules | Prostate, Liver, Breast Cancers [3] |

| 17β-HSD1 (EC 1.1.1.62) | Active site blockade preventing Estrone to Estradiol conversion. | Steroidal N-PMA derivatives | Breast Cancer, Endometriosis[2] |

| Plasmodium MTIP | Disruption of the glideosome motor complex (MTIP-MyoA interaction). | Isoxazol-N-PMA derivatives | Malaria [4] |

References

- Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 2-hydroxy-N-pyridin-2-yl methyl-acetamide Source: Digital Repository, University of Baghdad URL

- Information on EC 1.1.1.

- WO2016044770A1 - Spirocyclic hat inhibitors and methods for their use Source: Google Patents URL

- Source: PubMed Central (NIH)

An In-depth Technical Guide to N-(pyridin-2-ylmethyl)acetamide Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(pyridin-2-ylmethyl)acetamide hydrochloride salt, a pyridinium salt with potential applications in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific reasoning behind the properties and protocols discussed, ensuring a thorough understanding for researchers and developers.

Core Compound Identity and Properties

N-(pyridin-2-ylmethyl)acetamide hydrochloride is the salt form of N-(pyridin-2-ylmethyl)acetamide. The formation of the hydrochloride salt is a common strategy in medicinal chemistry to improve the solubility and stability of parent compounds.[1] The pyridinium salt structure imparts useful acidic and catalytic properties.[2]

Physicochemical Properties

Quantitative data for N-(pyridin-2-ylmethyl)acetamide hydrochloride salt is not extensively published in peer-reviewed literature; however, information from chemical suppliers provides a foundational profile.

| Property | Value | Source |

| CAS Number | 1170528-07-0 | [3] |

| Molecular Formula | C8H11ClN2O | |

| Molecular Weight | 186.64 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | Inert atmosphere, room temperature |

The free base, N-(pyridin-2-ylmethyl)acetamide (CAS No. 58481-18-8), has a molecular weight of 150.18 g/mol .[4] The properties of pyridinium hydrochlorides, such as pyridine hydrochloride, are well-documented and can be used to infer the behavior of the target compound. Pyridine hydrochloride is a white to off-white crystalline powder with a melting point of 145-147 °C and is soluble in water.[5][6] It is expected that N-(pyridin-2-ylmethyl)acetamide hydrochloride will exhibit similar characteristics, particularly enhanced aqueous solubility compared to its free base.

Safety and Handling

N-(pyridin-2-ylmethyl)acetamide hydrochloride is classified as a warning-level hazardous substance with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.[7]

Synthesis and Purification

The synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride is a two-step process involving the N-acetylation of the corresponding amine followed by salt formation.

Synthesis of N-(pyridin-2-ylmethyl)acetamide (Free Base)

The most direct route to the free base is the N-acetylation of 2-(aminomethyl)pyridine.[8] This reaction is a nucleophilic acyl substitution where the amino group of 2-(aminomethyl)pyridine attacks the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(aminomethyl)pyridine in a suitable solvent. While not explicitly detailed for this specific compound, a common approach for similar acetylations is to use the acetylating agent itself as the solvent if it is a liquid, such as acetic anhydride.[1][7]

-

Addition of Acetylating Agent: Slowly add acetic anhydride to the solution of 2-(aminomethyl)pyridine. The reaction is typically exothermic, and the temperature should be controlled, for example, by maintaining it below 60°C.[1]

-

Reaction Monitoring: Stir the mixture for a designated period, typically 1-2 hours.[1][7] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, quench the excess acetic anhydride by pouring the reaction mixture into ice water.[1]

-

Isolation: Extract the product from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate. Combine the organic layers and wash with water and brine.[1]

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[1] For similar compounds, crystallization can be induced by the addition of a less polar solvent like diethyl ether.[7]

Caption: Synthesis workflow for N-(pyridin-2-ylmethyl)acetamide.

Formation of the Hydrochloride Salt

The hydrochloride salt can be prepared by reacting the purified free base with hydrochloric acid.

Experimental Protocol:

-

Dissolve the purified N-(pyridin-2-ylmethyl)acetamide in a suitable solvent, such as diethyl ether.

-

Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.[9]

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, the methylene protons adjacent to the amide nitrogen, and the methyl protons of the acetyl group. For a related compound, N-(pyridin-2-yl)acetamide, the acetyl protons appear as a singlet around 2.09 ppm.[10]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the amide, the carbons of the pyridine ring, the methylene carbon, and the methyl carbon. For a similar compound, 2-chloro-N-pyridin-2-yl-acetamide, the carbonyl carbon appears at 164.9 ppm.[11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O functional groups of the amide, as well as vibrations from the pyridine ring. For a related compound, N-(4-methylpyridin-2-yl)acetamide, characteristic bands are observed for N-H, C-H, C=O, and C=C/C=N vibrations.[12]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the molecular ion peak (M+) would be expected at an m/z of 150.18.[4] The fragmentation pattern would likely show the loss of a methyl radical or a neutral ketene molecule.[12] For the hydrochloride salt, under appropriate ionization conditions, the spectrum would show the peak for the protonated free base at m/z 151.19.

Caption: Analytical workflow for compound characterization.

Potential Applications

While specific applications for N-(pyridin-2-ylmethyl)acetamide hydrochloride are not widely reported, its structural motifs suggest potential utility in several areas of research and development.

-

Medicinal Chemistry: The pyridine ring and acetamide group are common features in biologically active molecules.[7] Pyridinium salts are being investigated for their potential in various therapeutic areas.[6] The compound could serve as a key intermediate in the synthesis of more complex pharmaceutical agents.[2][10]

-

Materials Science: Pyridinium salt ionic liquids are explored as electrolytes in batteries and solar cells due to their stability and conductivity.[13]

-

Coordination Chemistry: The nitrogen atoms in the pyridine ring and the amide group can act as ligands, forming complexes with metal ions.[8] Such complexes can have applications in catalysis and materials science.[14]

Conclusion

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a compound with potential for further investigation in various scientific fields. This guide provides a comprehensive overview of its known properties, a plausible synthesis route, and methods for its characterization. The insights provided are intended to support researchers in their exploration of this and related molecules.

References

-

Taylor & Francis. (2026, February 25). New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

-

National Institutes of Health. (2024, June 13). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Visible-light-induced C–H alkylation of pyridine derivatives via 1,2-hydrogen atom transfer. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. Retrieved from [Link]

-

Chemspace. (n.d.). 2-(4-methylphenoxy)-N-[(pyridin-2-yl)methyl]acetamide. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9. Retrieved from [Link]

-

Taylor & Francis Online. (2014, April 28). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]

-

Chemsrc. (2025, August 25). N-(2-Pyridinyl)acetamide | CAS#:5231-96-9. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Morpholin-4-yl-2-oxo-N-pyridin-2-yl-acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine Hydrochloride | 628-13-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. 1170528-07-0|N-(Pyridin-2-ylmethyl)acetamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 6. CAS 628-13-7: Pyridinium chloride | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 3731-51-9: 2-Pyridinemethanamine | CymitQuimica [cymitquimica.com]

- 9. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 14. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture of N-(pyridin-2-ylmethyl)acetamide: Synthesis, Coordination Dynamics, and Pharmacological Applications

Executive Summary

N-(pyridin-2-ylmethyl)acetamide is a highly versatile bidentate building block characterized by a pyridine ring linked via a methylene bridge to an acetamide moiety. Historically, the exploration of 2-picolylamine (2-(aminomethyl)pyridine) derivatives gained momentum as inorganic chemists sought flexible, multidentate ligands capable of stabilizing transition metals in various oxidation states. Concurrently, medicinal chemists recognized the 2-pyridylmethylamine scaffold as a privileged pharmacophore, capable of acting as a hydrogen bond acceptor and donor, thereby facilitating complex target protein interactions. This whitepaper provides an in-depth technical analysis of its chemical properties, validated synthesis protocols, and cross-disciplinary applications.

Chemical Identity & Physicochemical Properties

The structural rationale behind N-(pyridin-2-ylmethyl)acetamide lies in the proximity of the pyridine nitrogen to the amide group. The methylene spacer provides critical rotational flexibility compared to a direct aryl-amide attachment, allowing the molecule to adapt its conformation for optimal target binding or metal chelation[1].

| Property | Value / Description |

| Chemical Name | N-(pyridin-2-ylmethyl)acetamide |

| CAS Registry Number | 58481-18-8 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| SMILES | CC(NCC1=NC=CC=C1)=O |

| Topological Polar Surface Area (TPSA) | 41.99 Ų |

| Primary Hydrogen Bonding | Drives 1D chain assembly via N—H···O interactions[2] |

Synthesis Methodology: A Self-Validating Protocol

Causality and Experimental Choices

The synthesis of N-(pyridin-2-ylmethyl)acetamide is achieved via the N-acetylation of 2-(aminomethyl)pyridine. While acetyl chloride is highly reactive, its reaction with primary amines generates hydrochloric acid (HCl). The pyridine nitrogen is basic (pKa ~5.2), and unneutralized HCl will rapidly protonate it, precipitating the hydrochloride salt of the starting material. This halts the reaction and complicates purification. Therefore, a stoichiometric excess of a non-nucleophilic organic base, such as triethylamine (TEA), is mandatory to scavenge the HCl and maintain the nucleophilicity of the primary amine.

Step-by-Step Protocol (Acetyl Chloride Route)

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of 2-(aminomethyl)pyridine in 20 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add 12.0 mmol (1.2 eq) of triethylamine (TEA) to the solution. Causality: The 0.2 eq excess ensures complete neutralization of the evolving HCl without competing as a nucleophile.

-

Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The acetylation is highly exothermic; controlling the temperature prevents side reactions such as diacetylation or solvent boil-off.

-

Acetylation: Dissolve 10.5 mmol (1.05 eq) of acetyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes via a dropping funnel.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C), stirring for 2-4 hours. Monitor completion via TLC (Thin Layer Chromatography) using a 9:1 EtOAc:MeOH solvent system.

-

Workup: Quench the reaction with 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any unreacted acid. Transfer to a separatory funnel, and extract the aqueous layer with DCM (3 x 15 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of dichloromethane and hexane (1:2) to afford pure N-(pyridin-2-ylmethyl)acetamide.

Caption: Synthesis workflow of N-(pyridin-2-ylmethyl)acetamide and its downstream coordination logic.

Coordination Chemistry and Structural Dynamics

In metallo-organic chemistry, N-(pyridin-2-ylmethyl)acetamide acts as a highly versatile ligand. The molecule possesses two primary coordination sites: the pyridine nitrogen and the amide group.

Mechanistic Insight: The neutral ligand typically coordinates in a bidentate fashion through the pyridine nitrogen and the amide oxygen, forming a stable chelate ring. However, in the presence of a strong base, the amide proton (pKa ~15) can be removed. The resulting anionic amidate coordinates via the amide nitrogen, which is a stronger σ -donor than the oxygen. This tautomeric shift fundamentally alters the ligand field strength and the redox properties of the coordinated metal (e.g., Cu(II), Ni(II), Co(II)), a property heavily exploited in designing coordination polymers and transition metal complexes for catalysis and biological sensing[3].

Pharmacological Applications and Drug Development

Beyond inorganic chemistry, this compound is a critical intermediate and scaffold in pharmaceutical synthesis.

-

Orexin Receptor Antagonists: Derivatives of N-(pyridin-2-ylmethyl)acetamide, specifically sulfonylamino-acetic acid derivatives, have been patented as potent orexin receptor antagonists[4]. The orexin system regulates wakefulness; by competitively antagonizing OX1R and OX2R receptors, these compounds suppress the wakefulness signaling cascade, offering a targeted treatment for insomnia without the addictive profiles of traditional benzodiazepines.

-

Enzyme Inhibition: The scaffold has been evaluated against steroidogenic enzymes. According to the BRENDA enzyme database, related pyridin-ylmethyl-acetamide derivatives demonstrate inhibitory activity against 17beta-estradiol 17-dehydrogenase, an enzyme implicated in hormone-dependent cancers[5].

-

STAT3 Targeting: Triaromatic compounds incorporating this specific structural motif have been developed to target the bifunctional phosphorylation site of STAT3, a transcription factor often overexpressed in various malignancies[6].

Caption: Pharmacological pathway of orexin receptor antagonists derived from the title compound.

Quantitative Data Summaries

Table 1: Pharmacological and Chemical Applications of N-(pyridin-2-ylmethyl)acetamide Derivatives

| Application Area | Target / Metal | Role of the Acetamide Motif | Reference |

| Sleep Medicine | Orexin Receptors (OX1R/OX2R) | Core linker facilitating H-bonding in the receptor pocket. | [4] |

| Oncology | 17beta-estradiol 17-dehydrogenase | Structural analog blocking the steroidogenic active site. | [5] |

| Targeted Therapy | STAT3 Phosphorylation Site | Scaffold for triaromatic spatial arrangement. | [6] |

| Coordination Chemistry | Cu(II), Ni(II), Co(II) | Bidentate ligand (N, O or N, N-amidate) stabilizing metal centers. | [3] |

| Structural Biology | Crystal Engineering | Drives 1D chain assembly via N—H···O hydrogen bonding. | [2] |

References

- ChemScene. "58481-18-8 | N-(Pyridin-2-ylmethyl)acetamide". ChemScene.

- European Patent Office.

- BRENDA Enzyme Database. "Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase". BRENDA.

- Molaid. "2-adamantan-1-yl-N-pyridin-2-ylmethyl-acetamide | 405077-77-2". Molaid.

- ResearchGate. "Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands".

- ResearchGate. "2-Phenyl-N-(2-pyridylmethyl)acetamide". Acta Crystallographica Section E.

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SULFONYLAMINO-ACETIC ACID DERIVATIVES AND THEIR USE AS OREXIN RECEPTOR ANTAGONISTS - Patent 1554239 [data.epo.org]

- 5. Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase and Organism(s) Homo sapiens and UniProt Accession P56937 - BRENDA Enzyme Database [brenda-enzymes.org]

- 6. 2-adamantan-1-yl-N-pyridin-2-ylmethyl-acetamide - CAS号 405077-77-2 - 摩熵化学 [molaid.com]

A Technical Guide to N-(pyridin-2-ylmethyl)acetamide in Modern Drug Discovery

Abstract

The pyridine ring is one of the most prevalent azaheterocycles in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the physicochemical properties of molecules make it a privileged scaffold in drug design.[1][2] This guide focuses on a specific, yet versatile, pyridine derivative: N-(pyridin-2-ylmethyl)acetamide. We will explore its fundamental properties, synthesis, and strategic application as a core fragment and building block in the development of novel therapeutics. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental insights into leveraging this scaffold for targeted drug discovery.

The Enduring Significance of the Pyridine Scaffold

The pyridine nucleus is a cornerstone of modern pharmacology. From proton pump inhibitors like esomeprazole to kinase inhibitors such as imatinib, the pyridine motif is a recurring feature in drugs targeting a vast array of biological pathways.[1] Its utility stems from its structural versatility and chemical reactivity, which allow for extensive modification to fine-tune potency, selectivity, and pharmacokinetic profiles.[3] Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, making them a fertile ground for discovering new therapeutic agents.[3][4][5] The nitrogen heteroatom, in particular, influences the molecule's aromaticity, stability, and ability to engage in crucial interactions with biological targets, often serving as a key pharmacophoric element.[2][3]

Profiling N-(pyridin-2-ylmethyl)acetamide: A Core Fragment

N-(pyridin-2-ylmethyl)acetamide (CAS No: 58481-18-8) is a simple yet potent fragment that combines the desirable features of the pyridine ring with a flexible acetamide linker. This structure is an excellent starting point for fragment-based drug discovery (FBDD) and a valuable intermediate for more complex molecular architectures.

Physicochemical and Computed Properties

Understanding the fundamental properties of a molecule is critical for its application in drug discovery. The following table summarizes key data for N-(pyridin-2-ylmethyl)acetamide.

| Property | Value | Source(s) |

| IUPAC Name | N-(pyridin-2-ylmethyl)acetamide | ChemScene[6] |

| CAS Number | 58481-18-8 | ChemScene[6] |

| Molecular Formula | C₈H₁₀N₂O | ChemScene[6] |

| Molecular Weight | 150.18 g/mol | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 41.99 Ų | ChemScene[6] |

| Computed LogP | 0.7177 | ChemScene[6] |

| Hydrogen Bond Donors | 1 | ChemScene[6] |

| Hydrogen Bond Acceptors | 2 | ChemScene[6] |

| Rotatable Bonds | 2 | ChemScene[6] |

| Physical Form | Solid | Sigma-Aldrich[7] |

Synthesis and Characterization

The synthesis of N-(pyridin-2-ylmethyl)acetamide is typically achieved through a straightforward N-acylation of pyridin-2-ylmethanamine (also known as 2-picolylamine or 2-aminomethyl pyridine). This reaction involves the nucleophilic attack of the primary amine on an acetylating agent, such as acetic anhydride or acetyl chloride. The choice of acetylating agent and reaction conditions can be optimized to achieve high yields and purity.

The following diagram illustrates the general synthetic workflow.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 6. chemscene.com [chemscene.com]

- 7. N-(Pyridin-2-ylmethyl)acetamide hydrochloride | 1170528-07-0 [sigmaaldrich.com]

Technical Whitepaper: Safety, Handling, and Application of N-(pyridin-2-ylmethyl)acetamide in Advanced Synthesis

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Senior Application Scientist Technical Guide

Executive Summary

In the landscape of modern drug discovery and coordination chemistry, N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8) has emerged as a highly versatile building block. Structurally, it combines a basic pyridine ring with an acetamide moiety, allowing it to function both as a bidentate ligand for transition metal complexation and as a precursor for complex active pharmaceutical ingredients (APIs), including enzyme inhibitors[1].

As a Senior Application Scientist, I have observed that the successful integration of this compound into high-yield synthetic pathways depends entirely on rigorous handling, precise environmental controls, and a fundamental understanding of its physicochemical behavior. This whitepaper provides an authoritative, field-proven guide to the safety, handling, and experimental utilization of N-(pyridin-2-ylmethyl)acetamide.

Physicochemical Profiling & Causality

To handle a chemical safely and effectively, one must understand the causality behind its physical properties. N-(pyridin-2-ylmethyl)acetamide features a pyridine nitrogen (a strong hydrogen bond acceptor) and an amide group (capable of both hydrogen bond donation and acceptance).

Mechanistic Insight: The dual-functionality of this molecule makes it highly reactive toward transition metals, forming stable chelate rings. However, this same electronic structure makes the amide bond susceptible to slow nucleophilic attack (hydrolysis) if exposed to atmospheric moisture and elevated thermal energy over prolonged periods. Consequently, strict storage conditions are not merely recommendations; they are kinetic necessities to prevent degradation. Storing the compound sealed and desiccated at 2-8°C minimizes the activation energy available for hydrolytic pathways, ensuring the material maintains its ≥97% purity[2].

Table 1: Core Physicochemical Specifications

| Parameter | Specification / Data | Mechanistic Relevance |

| CAS Number | 58481-18-8[2] | Unique identifier for regulatory compliance. |

| Molecular Formula | C₈H₁₀N₂O[2] | Determines stoichiometric calculations in synthesis. |

| Molecular Weight | 150.18 g/mol [2] | Critical for precise molarity in assay preparations. |

| SMILES | CC(NCC1=NC=CC=C1)=O[2] | Illustrates the bidentate coordination potential (N, O/N atoms). |

| Purity | ≥97%[2] | Prevents catalytic poisoning in downstream organometallic steps. |

| Storage Conditions | Sealed, Dry, 2-8°C[2] | Arrests ambient hydrolytic and oxidative degradation. |

Toxicology, Safety Data, and Exposure Controls

While N-(pyridin-2-ylmethyl)acetamide is an invaluable synthetic tool, its nitrogen-rich heterocyclic structure requires stringent occupational safety controls. Pyridine derivatives can act as mild to moderate sensitizers and irritants to mucous membranes.

Table 2: Hazard Identification & Control Measures

| Hazard Category | Field-Proven Control Measure | Causality / Rationale |

| Inhalation | Handle exclusively in a certified Class II Fume Hood. | Prevents inhalation of micro-particulates during weighing, which can irritate the respiratory tract. |

| Dermal Exposure | Double-layer nitrile gloves (EN 374 compliant). | The compound's lipophilicity may allow epidermal penetration; nitrile provides an effective chemical barrier. |

| Spill / Release | Isolate area; absorb with inert vermiculite or sand. | Using water on amide/pyridine spills can inadvertently spread the contaminant or facilitate rapid dissolution[2]. |

Workflow: Safe Handling and Spill Response

Caption: Workflow for safe handling, PPE compliance, and spill response of N-(pyridin-2-ylmethyl)acetamide.

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory protocols must be self-validating—meaning the workflow inherently contains checks that confirm the success of the previous step before proceeding.

Protocol A: Anhydrous Preparation and Gravimetric Validation

When preparing standard solutions of N-(pyridin-2-ylmethyl)acetamide for biological screening (e.g., as enzyme inhibitors[1]), moisture exclusion is paramount.

-

System Purge: Purge a 20 mL scintillation vial with Argon gas for 60 seconds to displace atmospheric moisture.

-

Tare and Weigh: Place the vial on an analytical balance (0.01 mg precision). Tare the balance. Carefully transfer the required mass of N-(pyridin-2-ylmethyl)acetamide.

-

Self-Validation (Gravimetric Drift Check): Step away from the balance for 30 seconds. If the mass reading drifts upward, the sample is actively absorbing ambient moisture (hygroscopy). If stable, proceed.

-

Blank Solvent Verification: Before adding the primary solvent (e.g., anhydrous DMSO or DMF), run a UV-Vis baseline of the pure solvent. This validates that your solvent is free of UV-active contaminants.

-

Dissolution: Inject the validated solvent into the argon-purged vial through a septum. Sonicate for 5 minutes until complete homogenization is achieved.

Protocol B: Transition Metal Complexation (Coordination Chemistry)

Derivatives of N-(pyridin-2-ylmethyl)acetamide are thoroughly documented in the synthesis of highly structured metal complexes (e.g., octahedral Chromium, square planar Copper, and tetrahedral Cobalt/Nickel geometries)[3].

-

Ligand Solution: Dissolve 1.0 mmol of N-(pyridin-2-ylmethyl)acetamide in 15 mL of absolute ethanol under magnetic stirring.

-

Metal Salt Preparation: In a separate flask, dissolve 0.5 mmol of the target metal chloride (e.g., CuCl₂·2H₂O) in 10 mL of absolute ethanol.

-

Dropwise Addition: Slowly add the metal solution to the ligand solution over 15 minutes.

-

Self-Validation (Colorimetric Shift): The causality of coordination is immediately visible. A successful chelation event will trigger a distinct bathochromic or hypsochromic shift in the solution's color (e.g., a shift to deep blue/green for Copper), validating that the pyridine nitrogen and amide oxygen/nitrogen have successfully displaced the solvent molecules around the metal center.

-